molecular formula C10H12BrNO3 B2466096 2-Amino-2-(5-bromo-2-ethoxyphenyl)acetic acid CAS No. 1259988-52-7

2-Amino-2-(5-bromo-2-ethoxyphenyl)acetic acid

Cat. No.: B2466096
CAS No.: 1259988-52-7
M. Wt: 274.114
InChI Key: WCXDZMKNNIWNHO-UHFFFAOYSA-N
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Description

2-Amino-2-(5-bromo-2-ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of phenylacetic acid, featuring an amino group and a brominated ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromo-2-ethoxyphenyl)acetic acid typically involves the bromination of a precursor compound followed by the introduction of the amino and ethoxy groups. One common method involves the bromination of 2-ethoxyphenylacetic acid using bromine in the presence of a catalyst. The resulting brominated intermediate is then subjected to amination reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromo-2-ethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the brominated group to a less reactive form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of de-brominated or hydrogenated products.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-Amino-2-(5-bromo-2-ethoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromo-2-ethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated ethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzoic acid: Similar structure but lacks the ethoxy group.

    2-Amino-2-(4-bromo-2-ethoxyphenyl)acetic acid: Similar structure with a different bromination position.

    2-Amino-2-(5-chloro-2-ethoxyphenyl)acetic acid: Chlorine atom instead of bromine.

Uniqueness

2-Amino-2-(5-bromo-2-ethoxyphenyl)acetic acid is unique due to the specific positioning of the bromine and ethoxy groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-amino-2-(5-bromo-2-ethoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-2-15-8-4-3-6(11)5-7(8)9(12)10(13)14/h3-5,9H,2,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXDZMKNNIWNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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